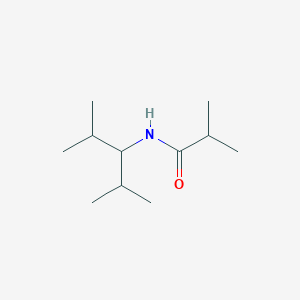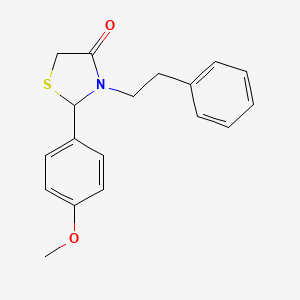![molecular formula C16H13ClN2OS B5137315 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole, also known as CMPO, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. CMPO belongs to the oxadiazole family of compounds and is widely used in various fields, including pharmaceuticals, agriculture, and material science.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets. In anti-tumor activity, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In anti-viral activity, this compound has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce DNA damage, increase reactive oxygen species (ROS) production, and modulate intracellular signaling pathways. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and viral replication.
実験室実験の利点と制限
The advantages of using 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole in lab experiments include its ease of synthesis, low toxicity, and versatility. This compound can be easily modified to introduce different functional groups, making it a useful building block for the synthesis of various compounds. However, this compound also has some limitations, including its poor solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the research and development of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole. One potential direction is the synthesis of novel this compound derivatives with improved biological activity and solubility. Another potential direction is the investigation of the mechanism of action of this compound and its molecular targets. Additionally, the use of this compound as a precursor for the synthesis of functional materials holds promise for the development of new technologies in material science.
合成法
The synthesis of 2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole involves the reaction of 2-chlorobenzaldehyde and 2-methylbenzyl mercaptan with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained by thiolation of the oxadiazole ring with 2-methylbenzyl mercaptan. The synthesis of this compound is relatively simple and can be carried out in a one-pot reaction.
科学的研究の応用
2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In material science, this compound has been used as a precursor for the synthesis of various functional materials, including liquid crystals, luminescent materials, and polymers.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-2-3-7-12(11)10-21-16-19-18-15(20-16)13-8-4-5-9-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUKDXJFTHHBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5137255.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)
![2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5137300.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)

![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)

